molecular formula C12H12O3S B12731222 2,6-Dimethyl-1-naphthalenesulfonic acid CAS No. 474513-39-8

2,6-Dimethyl-1-naphthalenesulfonic acid

Cat. No.: B12731222
CAS No.: 474513-39-8
M. Wt: 236.29 g/mol
InChI Key: XQVCFPMNOVXZPH-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-naphthalenesulfonic acid is an organic compound with the molecular formula C12H12O3S. It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 2 and 6 positions and a sulfonic acid group at the 1 position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1-naphthalenesulfonic acid typically involves the sulfonation of 2,6-dimethylnaphthalene. This process can be carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation. The general reaction can be represented as follows:

2,6-Dimethylnaphthalene+H2SO42,6-Dimethyl-1-naphthalenesulfonic acid+H2O\text{2,6-Dimethylnaphthalene} + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} 2,6-Dimethylnaphthalene+H2​SO4​→2,6-Dimethyl-1-naphthalenesulfonic acid+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 2,6-dimethylnaphthalene is treated with sulfuric acid under controlled conditions. The reaction mixture is then neutralized, and the product is isolated through crystallization or extraction techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1-naphthalenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted naphthalene compounds .

Scientific Research Applications

2,6-Dimethyl-1-naphthalenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1-naphthalenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic interactions with proteins and other biomolecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-1-naphthalenesulfonic acid is unique due to the presence of both methyl groups and a sulfonic acid group, which imparts distinct chemical properties and reactivity. This combination makes it valuable in specific applications where other naphthalene derivatives may not be suitable .

Properties

CAS No.

474513-39-8

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

IUPAC Name

2,6-dimethylnaphthalene-1-sulfonic acid

InChI

InChI=1S/C12H12O3S/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)16(13,14)15/h3-7H,1-2H3,(H,13,14,15)

InChI Key

XQVCFPMNOVXZPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C=C2)C)S(=O)(=O)O

Origin of Product

United States

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